Integrin αvβ3 Binding Affinity of E[c(RGDfK)]2 (SU016) Compared to Monomeric c(RGDfK)
The dimeric construct E[c(RGDfK)]2 (SU016) demonstrates an integrin αvβ3 binding affinity of 5.0 ± 0.7 nM, as determined by competitive binding assay against 125I-c(RGDyK) [1]. This value represents a moderate, quantifiable decrease in potency relative to the monomeric c(RGDfK), which exhibits an IC50 of 0.94 nM . The dimer's affinity is sufficient to mediate effective multivalent interactions at the cell surface while potentially reducing non-specific monomeric clearance.
| Evidence Dimension | Integrin αvβ3 binding affinity (IC50/Ki) |
|---|---|
| Target Compound Data | 5.0 ± 0.7 nM (SU016, E[c(RGDfK)]2) |
| Comparator Or Baseline | 0.94 nM (Monomeric c(RGDfK)) |
| Quantified Difference | ~5.3-fold lower affinity (higher IC50) for the dimer compared to monomer |
| Conditions | Competitive binding assay using 125I-c(RGDyK) as radioligand and purified αvβ3 integrin. |
Why This Matters
This quantifies the precise affinity shift introduced by dimerization, a critical parameter for researchers engineering multivalent constructs and interpreting polyvalency effects in integrin binding assays.
- [1] Dijkgraaf I, Liu S, Kruijtzer JA, et al. Linker Effects on Biological Properties of 111In-Labeled DTPA Conjugates of a Cyclic RGDfK Dimer. Bioconjug Chem. 2008;19(1):220-228. View Source
